Luseogliflozin hydrate mechanism of action on SGLT2
Luseogliflozin hydrate mechanism of action on SGLT2
An In-Depth Technical Guide on the Core Mechanism of Action of Luseogliflozin Hydrate on SGLT2
Introduction
Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] This technical guide provides a detailed examination of the mechanism of action of luseogliflozin, its binding kinetics, and its pharmacodynamic effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic agent for the management of type 2 diabetes mellitus (T2DM).
Core Mechanism of Action: SGLT2 Inhibition
The primary mechanism of action of luseogliflozin is the competitive inhibition of SGLT2 in the proximal tubules of the kidneys.[3][4] In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation.[2] SGLT2, a low-affinity, high-capacity transporter located in the S1 segment of the proximal tubule, is responsible for about 90% of this renal glucose reabsorption.[2][5]
In patients with T2DM, hyperglycemia leads to an increased filtered load of glucose, and the SGLT2 transporters contribute to maintaining high blood glucose levels by continuing to reabsorb this excess glucose.[5] Luseogliflozin specifically binds to and blocks SGLT2.[5] This inhibition reduces the reabsorption of glucose from the tubular fluid, leading to a significant increase in urinary glucose excretion (glucosuria).[5] The resulting loss of glucose from the body directly lowers plasma glucose concentrations in an insulin-independent manner.[6] This unique mechanism also contributes to a modest reduction in body weight and blood pressure, likely due to caloric loss and osmotic diuresis, respectively.[1][5]
Quantitative Data
The efficacy and selectivity of luseogliflozin have been quantified through various in vitro and in vivo studies. The data below are summarized for comparative analysis.
Table 1: In Vitro Potency, Selectivity, and Binding Affinity
| Parameter | Value | Species | Notes | Source(s) |
| IC₅₀ for SGLT2 | 2.26 nM | Human | 50% inhibitory concentration. | [2][4][7][8] |
| IC₅₀ for SGLT1 | 3990 nM | Human | Demonstrates high selectivity for SGLT2. | [2][4] |
| Selectivity Ratio | ~1765-fold | Human | Ratio of IC₅₀ for SGLT1 over SGLT2. | [4][7][9] |
| Ki (Inhibition Constant) | 1.10 nM | Human | Indicates competitive inhibition of hSGLT2. | [3][4][10] |
| Kd (Dissociation Constant) | 1.3 nM | Human | Reflects high binding affinity to hSGLT2. | [3] |
| Dissociation Half-Time | 7 hours | Human | Suggests a slow dissociation rate from hSGLT2, contributing to a long duration of action. | [3] |
Table 2: Pharmacodynamic Effects in Patients with T2DM (7-Day Treatment)
| Dose | Change in 24-h Urinary Glucose Excretion (UGE) | Change in 24-h Mean Glucose | Patient Population | Source(s) |
| Placebo | - | - | Japanese T2DM | [11][12] |
| Luseogliflozin 2.5 mg | +82.1 g (vs. placebo) | -24.39 mg/dL (vs. placebo) | Normal renal function (eGFR ≥90) | [11][12] |
| Luseogliflozin 2.5 mg | +82.5 g (vs. placebo) | -28.28 mg/dL (vs. placebo) | Normal-to-mildly reduced renal function (eGFR ≥75 to <90) | [11][12] |
| Luseogliflozin 2.5 mg | +62.2 g (vs. placebo) | -11.53 mg/dL (vs. placebo) | Mild-to-moderately reduced renal function (eGFR <75) | [11][12] |
Note: The glucose-lowering effect is attenuated in patients with reduced renal function due to a decreased filtered glucose load.[11][13][14]
Table 3: In Vivo Efficacy in Animal Models (T2DN Rats)
| Parameter | Treatment Group | Value | Duration | Source(s) |
| Dose | Luseogliflozin | 10 mg/kg/day | Chronic | [9][15] |
| Plasma Concentration | Luseogliflozin | ~50 ng/mL | Chronic | [9] |
| Blood Glucose | Luseogliflozin | Normalized | Chronic | [9][15] |
| HbA1c | Luseogliflozin | Normalized | Chronic | [9][15] |
| Urinary Glucose Excretion | Luseogliflozin | Sustained Increase | Chronic | [9][15] |
Experimental Protocols
In Vitro SGLT2 Inhibition Assay
This assay quantifies the inhibitory potency of luseogliflozin on SGLT2-mediated glucose transport.
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Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human SGLT2 (hSGLT2).[4]
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Substrate: A non-metabolizable, radiolabeled glucose analog, ¹⁴C-α-methylglucoside (¹⁴C-AMG), is used to measure glucose uptake.
-
Procedure:
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hSGLT2-expressing CHO-K1 cells are cultured to confluence in appropriate plates.
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Cells are washed with a sodium-containing uptake buffer (to enable SGLT activity) or a sodium-free buffer (as a negative control).
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Cells are incubated with varying concentrations of luseogliflozin for a defined period.
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The uptake reaction is initiated by adding ¹⁴C-AMG to the buffer.
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After incubation, the reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular ¹⁴C-AMG.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of luseogliflozin that inhibits 50% of the SGLT2-mediated glucose uptake (IC₅₀) is calculated. By performing the assay at different substrate concentrations, the inhibition constant (Ki) can be determined using kinetic models like the Cheng-Prusoff equation, confirming the competitive nature of the inhibition.[4][10]
Binding Kinetics Assay
This protocol analyzes the direct binding and dissociation of luseogliflozin to the SGLT2 protein.
-
Reagents: Tritiated luseogliflozin ([³H]-luseogliflozin) is used as the radioligand.[3] Cell membranes are prepared from CHO cells overexpressing hSGLT2.
-
Procedure:
-
Association Assay: hSGLT2-expressing cell membranes are incubated with [³H]-luseogliflozin for various time points. The amount of bound radioligand is measured over time to determine the association rate constant (kon).
-
Dissociation Assay: Membranes are first incubated with [³H]-luseogliflozin to reach equilibrium. Then, an excess of unlabeled luseogliflozin is added to prevent re-binding of the radioligand. The amount of [³H]-luseogliflozin remaining bound is measured over time to determine the dissociation rate constant (koff).
-
Saturation Assay: Membranes are incubated with increasing concentrations of [³H]-luseogliflozin until equilibrium is reached to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd).[3]
-
-
Data Analysis: The dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon) and confirmed by the saturation binding analysis. The dissociation half-time (t½) is calculated as 0.693/koff.[3]
In Vivo Animal Studies
These studies assess the pharmacodynamic effects of luseogliflozin in a relevant disease model.
-
Animal Model: T2DN rats, a genetic model of type 2 diabetic nephropathy, are commonly used.[9][15]
-
Drug Administration: Luseogliflozin is administered chronically, often mixed into the chow to achieve a target daily dose (e.g., 10 mg/kg/day).[9][15]
-
Measurements:
-
Blood Samples: Collected periodically (e.g., monthly) from the tail vein to measure blood glucose, HbA1c, and plasma insulin and luseogliflozin concentrations.[9]
-
Urine Collection: Rats are placed in metabolic cages for 24-hour urine collection to measure urinary volume and glucose excretion.
-
-
Data Analysis: The effects of luseogliflozin treatment are compared to a vehicle-treated control group to determine its efficacy in controlling hyperglycemia and promoting glucosuria.
Human Pharmacodynamic Studies
These trials evaluate the drug's effect in the target patient population.
-
Study Design: Typically a randomized, single- or double-blind, placebo-controlled, crossover or parallel-group study.[7][12][16]
-
Participants: Patients with T2DM, often with varying degrees of renal function, are enrolled.[11][13]
-
Procedure:
-
Participants are randomized to receive a specific once-daily dose of luseogliflozin (e.g., 2.5 mg, 5 mg) or a placebo for a set period (e.g., 7 days).[7]
-
Pharmacokinetic Sampling: Blood samples are collected at multiple time points to determine the plasma concentration-time profile of luseogliflozin.[7]
-
Pharmacodynamic Assessments: 24-hour urine is collected to measure total glucose excretion. Plasma glucose levels are monitored, often using a continuous glucose monitoring (CGM) system to assess the 24-hour glucose profile, including fasting and postprandial glucose.[11][12][16]
-
-
Data Analysis: The changes in UGE and plasma glucose parameters from baseline are compared between the luseogliflozin and placebo groups to establish the dose-response relationship and efficacy.
References
- 1. Luseogliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 6. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
